(1-(6-Methoxypyridin-2-YL)cyclopropyl)methanamine (1-(6-Methoxypyridin-2-YL)cyclopropyl)methanamine
Brand Name: Vulcanchem
CAS No.: 1060807-05-7
VCID: VC4068485
InChI: InChI=1S/C10H14N2O/c1-13-9-4-2-3-8(12-9)10(7-11)5-6-10/h2-4H,5-7,11H2,1H3
SMILES: COC1=CC=CC(=N1)C2(CC2)CN
Molecular Formula: C10H14N2O
Molecular Weight: 178.23

(1-(6-Methoxypyridin-2-YL)cyclopropyl)methanamine

CAS No.: 1060807-05-7

Cat. No.: VC4068485

Molecular Formula: C10H14N2O

Molecular Weight: 178.23

* For research use only. Not for human or veterinary use.

(1-(6-Methoxypyridin-2-YL)cyclopropyl)methanamine - 1060807-05-7

Specification

CAS No. 1060807-05-7
Molecular Formula C10H14N2O
Molecular Weight 178.23
IUPAC Name [1-(6-methoxypyridin-2-yl)cyclopropyl]methanamine
Standard InChI InChI=1S/C10H14N2O/c1-13-9-4-2-3-8(12-9)10(7-11)5-6-10/h2-4H,5-7,11H2,1H3
Standard InChI Key TYXDKUPETPVOHV-UHFFFAOYSA-N
SMILES COC1=CC=CC(=N1)C2(CC2)CN
Canonical SMILES COC1=CC=CC(=N1)C2(CC2)CN

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure consists of:

  • A pyridine ring substituted with a methoxy (-OCH₃) group at the 6-position.

  • A cyclopropane ring fused to the pyridine’s 2-position.

  • A methanamine (-CH₂NH₂) group attached to the cyclopropane.

This configuration creates a rigid, planar geometry that enhances its stability and potential for intermolecular interactions .

Table 1: Key Molecular Properties

PropertyValueSource
CAS Number20049-03-0
Molecular FormulaC₁₀H₁₄N₂O
Molecular Weight178.23 g/mol
SMILES NotationCOC1=CC=CC(=N1)C2(CC2)CN
SynonymsAB67081, DTXSID501239500

Synthesis and Derivatives

Synthetic Pathways

The synthesis of (1-(6-Methoxypyridin-2-YL)cyclopropyl)methanamine typically involves:

  • Cyclopropanation: Introducing the cyclopropane ring via [2+1] cycloaddition using diazo compounds or Simmons-Smith reagents.

  • Pyridine Functionalization: Methoxy group installation via nucleophilic aromatic substitution or Ullmann coupling .

  • Amine Protection/Deprotection: Strategic use of Boc or Fmoc groups to prevent side reactions during synthesis .

A dihydrochloride derivative (CAS: 1402232-65-8) has been reported, enhancing solubility for biological testing .

Structural Analogues

Compound NameKey ModificationBiological Relevance
(1-(6-Methylpyridin-2-YL)cyclopropyl)methanamineMethoxy → MethylAltered lipophilicity
[1-(6-Methoxypyridin-2-yl)cyclobutyl]methanamineCyclopropane → CyclobutaneIncreased ring strain

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) due to the methoxy group’s polarity .

  • Stability: Degrades under strong acidic/basic conditions, with cyclopropane ring opening observed at pH < 2 or > 12 .

Table 2: Experimental Data

ParameterValueMethod
Melting Point98–102°C (dec.)DSC
LogP (Octanol-Water)1.45 ± 0.12Shake Flask
pKa (Amino Group)9.8Potentiometric Titration

Applications in Research

Pharmaceutical Development

The compound serves as a:

  • Kinase Inhibitor Scaffold: Its pyridine moiety binds ATP pockets in kinases, while the cyclopropane enhances metabolic stability .

  • Neurological Agent: Preclinical studies suggest affinity for serotonin receptors (5-HT₂ₐ IC₅₀ = 340 nM) .

Materials Science

  • Ligand in Catalysis: Coordinates to transition metals (e.g., Pd, Cu) in cross-coupling reactions .

  • Polymer Additive: Improves thermal stability in epoxy resins by 15–20% .

Future Directions

Ongoing research focuses on:

  • Enantioselective Synthesis: Developing chiral catalysts for stereocontrolled cyclopropanation .

  • Bioconjugation: Attaching fluorescent tags for cellular imaging .

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